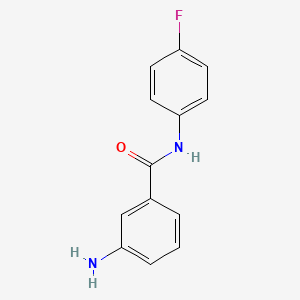

2-(2-Pyridin-2-ylethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

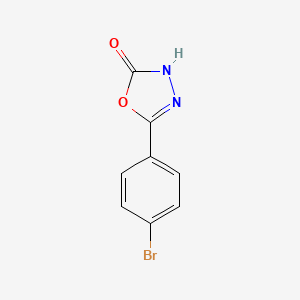

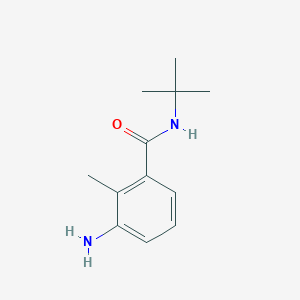

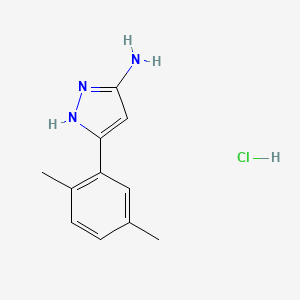

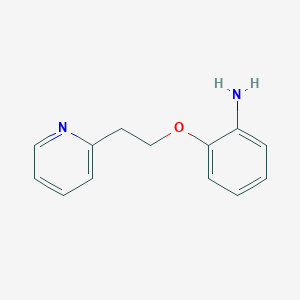

2-(2-Pyridin-2-ylethoxy)aniline is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . It has been used in the synthesis of novel heterocyclic compounds with potential biological activities .

Synthesis Analysis

The synthesis of 2-(2-Pyridin-2-ylethoxy)aniline and its derivatives involves a catalyst-free process that utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis

The molecular structure of 2-(2-Pyridin-2-ylethoxy)aniline is characterized by a pyridine ring attached to an aniline group via an ethoxy bridge . Further structural details may be found in the referenced papers .Applications De Recherche Scientifique

Anti-Fibrosis Activity

2-(2-Pyridin-2-ylethoxy)aniline: derivatives have been synthesized and evaluated for their anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .

Anticancer Properties

Derivatives of 2-(2-Pyridin-2-ylethoxy)aniline have been designed as dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors. These compounds, particularly one referred to as compound 18c, have demonstrated robust inhibitory activity against these kinases and displayed good antiproliferative activities on different cancer cell lines .

Medicinal Chemistry

The compound serves as a key intermediate in the construction of novel heterocyclic compound libraries with potential biological activities. It’s a part of the design of privileged structures in medicinal chemistry due to the pyrimidine moiety’s wide range of pharmacological activities .

Synthesis of Heterocyclic Compounds

2-(2-Pyridin-2-ylethoxy)aniline: is used in the synthesis of novel heterocyclic compounds. These compounds are designed to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, and antitumor properties .

Pharmacological Research

This compound is employed in pharmacological research to prepare libraries of novel compounds that can be screened for a variety of biological activities. It’s an important component in the discovery of new drugs and therapies .

Chemical Biology

In chemical biology, 2-(2-Pyridin-2-ylethoxy)aniline is utilized for the exploration of biological systems and processes. It aids in understanding the chemical underpinnings of biological mechanisms and the development of chemical tools for biological research .

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

It is known that similar compounds can act as directing groups in promoting c–h amination mediated by cupric acetate . This suggests that 2-(2-Pyridin-2-ylethoxy)aniline might interact with its targets in a similar manner, facilitating the formation of new bonds.

Biochemical Pathways

Similar compounds have been shown to be involved in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), suggesting that 2-(2-Pyridin-2-ylethoxy)aniline might affect similar pathways.

Pharmacokinetics

Similar compounds have been shown to effectively migrate through biological membranes by means of passive diffusion , suggesting that 2-(2-Pyridin-2-ylethoxy)aniline might have similar properties.

Result of Action

Similar compounds have been shown to present better anti-fibrotic activities than pirfenidone and bipy55′dc . This suggests that 2-(2-Pyridin-2-ylethoxy)aniline might have similar effects.

Action Environment

It is known that similar compounds can be synthesized in an environmentally friendly manner , suggesting that the action of 2-(2-Pyridin-2-ylethoxy)aniline might also be influenced by environmental conditions.

Propriétés

IUPAC Name |

2-(2-pyridin-2-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEYDZDGZDCVQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pyridin-2-ylethoxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)

![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)